molecular formula C14H15ClN2O4S2 B5698231 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE

Cat. No.: B5698231
M. Wt: 374.9 g/mol
InChI Key: FZHFRKCDSGBTKL-UHFFFAOYSA-N
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Description

{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(2-methyl-3-furyl)methanone is a complex organic compound characterized by the presence of a thienyl group, a sulfonyl group, a piperazine ring, and a furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-chloro-2-thienyl)sulfonyl]piperazino}(2-methyl-3-furyl)methanone typically involves multiple steps, starting with the preparation of the thienyl and furyl intermediates. The key steps include:

    Thienyl Intermediate Preparation: The thienyl intermediate can be synthesized through a chlorination reaction of thiophene, followed by sulfonylation.

    Furyl Intermediate Preparation: The furyl intermediate is prepared by methylation of furan.

    Coupling Reaction: The thienyl and furyl intermediates are then coupled using a piperazine linker under controlled conditions, typically involving a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the chlorinated thienyl group, potentially converting it to a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study protein-ligand interactions.

Industry

    Polymer Synthesis: The compound can be incorporated into polymer backbones to modify their properties.

    Coatings and Adhesives: It can be used in the formulation of specialty coatings and adhesives with enhanced performance.

Mechanism of Action

The mechanism of action of {4-[(5-chloro-2-thienyl)sulfonyl]piperazino}(2-methyl-3-furyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural flexibility. The thienyl and furyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-Chloro-2-thienyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-3-furyl)methanone
  • {4-[(5-Chloro-2-thienyl)sulfonyl]piperazin-1-yl}(5-methyl-2-furyl)methanone

Uniqueness

{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(2-methyl-3-furyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S2/c1-10-11(4-9-21-10)14(18)16-5-7-17(8-6-16)23(19,20)13-3-2-12(15)22-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHFRKCDSGBTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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